1-Methyl-9-phenoxyacridine
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Overview
Description
1-Methyl-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by its heterocyclic structure containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-9-phenoxyacridine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale electrophilic condensation reactions. Modern methods may utilize catalysts such as copper-based salts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the C9 position are prevalent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various 9-substituted acridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its DNA intercalating properties, making it a candidate for anti-cancer research.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The primary mechanism by which 1-Methyl-9-phenoxyacridine exerts its effects is through DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-Phenylacridine: Similar in structure but with a phenyl group instead of a phenoxy group.
Acriflavine: An acridine derivative used as an anti-bacterial agent.
Uniqueness: 1-Methyl-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its ability to intercalate with DNA, making it a potent candidate for anti-cancer research .
Biological Activity
1-Methyl-9-phenoxyacridine is a compound belonging to the acridine family, notable for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological mechanisms, efficacy against various cell lines, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound (CAS Number: 61078-23-7) is characterized by its heterocyclic structure that includes nitrogen atoms. Acridine derivatives are recognized for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities.
The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting critical biological processes such as DNA replication and transcription .
Key Mechanisms:
- Intercalation : Disrupts DNA structure, leading to inhibition of replication.
- Topoisomerase Inhibition : Affects topoisomerase activity, crucial for DNA unwinding during replication .
Anti-Cancer Properties
This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies on its anti-cancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MiaPaCa-2 (Pancreatic) | 0.90 | Induces apoptosis via p53 pathway |
U937 (Leukemia) | 0.90 | DNA intercalation leading to cell death |
A549 (Lung) | 17.32 | Topoisomerase inhibition |
HT-29 (Colorectal) | 5.90 | Induces cell cycle arrest |
The compound's effectiveness varies significantly across different cancer types, indicating a need for further research to optimize its use in clinical settings .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound demonstrates notable antimicrobial activity. It has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/mL |
Pseudomonas aeruginosa | 250 µg/mL |
Bacillus subtilis | 500 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Study on Anti-Cancer Activity
A study highlighted the effects of this compound on human lung adenocarcinoma cells (A549). The compound was shown to induce significant apoptosis, with a marked increase in phosphorylated p53 levels, indicating activation of the cellular stress response pathways . The study concluded that this compound could be a promising candidate for further development in cancer therapeutics.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of acridine derivatives, including this compound. It was found to effectively inhibit the growth of resistant bacterial strains, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .
Properties
CAS No. |
61078-23-7 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-methyl-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3 |
InChI Key |
XFDHUSFXMCPNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4 |
Origin of Product |
United States |
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